6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Introduction to 6-Chloro-N,N'-Bis(2,4-Dimethoxyphenyl)-1,3,5-Triazine-2,4-Diamine

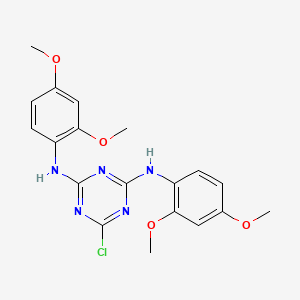

6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine class of heterocyclic aromatic compounds. Its structure comprises a symmetrical triazine ring substituted with a chlorine atom at position 6 and bis(2,4-dimethoxyphenyl) groups attached to the 2- and 4-aminonitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science, though specific biological or industrial uses remain under investigation.

Chemical Identity and Nomenclature

IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine . Its CAS Registry Number is 333326-28-6 .

Synonyms and Alternative Names

The compound is also referred to as 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine . No additional trivial names or trade designations are documented in public databases.

Structural Analysis and Molecular Configuration

Triazine Core and Substituents

The compound’s backbone is a 1,3,5-triazine ring, a six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5. The substituents include:

- Chlorine atom at position 6.

- Bis(2,4-dimethoxyphenyl) groups attached to the 2- and 4-amino positions of the triazine ring.

| Position | Substituent | Functional Group |

|---|---|---|

| 2 | 2,4-Dimethoxyphenyl | Amino group |

| 4 | 2,4-Dimethoxyphenyl | Amino group |

| 6 | Chlorine | Halogen substituent |

Geometric and Electronic Features

The triazine ring exhibits aromatic stability due to conjugation across the nitrogen atoms. The dimethoxyphenyl groups introduce electron-donating methoxy substituents at the para and meta positions, influencing the compound’s electronic properties. The chlorine atom at position 6 contributes to electrophilic reactivity in synthetic applications.

Conformational Analysis

The compound adopts a planar structure due to the aromatic triazine core. Steric interactions between the dimethoxyphenyl groups and the triazine ring are minimized by the spatial arrangement of substituents, ensuring stability in the solid state.

Historical Context in Triazine Derivative Research

Evolution of Triazine Chemistry

Triazine derivatives, including chlorinated and substituted variants, have been studied since the mid-20th century. Early research focused on their synthetic accessibility and reactivity in nucleophilic substitution reactions. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) served as a precursor for herbicides like atrazine.

Development of Substituted Triazines

Modern triazine research emphasizes functionalization with aromatic amines or phenyl groups to modulate physicochemical properties. The synthesis of bis(aryl)amino-triazines involves sequential substitution reactions, such as amination of chlorotriazines followed by coupling with boronic acids. While specific protocols for this compound are not publicly disclosed, analogous methods likely involve:

Role in Medicinal Chemistry

Triazine derivatives are explored for pharmacological activity , including antiviral, anticancer, and antimicrobial properties. The electron-withdrawing chlorine atom and electron-donating methoxy groups may influence target binding affinity in enzyme inhibition studies.

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O4/c1-26-11-5-7-13(15(9-11)28-3)21-18-23-17(20)24-19(25-18)22-14-8-6-12(27-2)10-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMHCUVKJCQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H20ClN5O4

- Molecular Weight : 419.91 g/mol

- Physical State : Solid

- Melting Point : 215.0–219.0 °C

The biological activity of 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine primarily involves its interaction with various biological targets. It has been shown to exhibit:

- Antiplasmodial Activity : This compound demonstrates significant in vitro activity against Plasmodium falciparum, particularly drug-resistant strains. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme for folate metabolism in parasites .

Antiplasmodial Activity

A study evaluating the antiplasmodial activity of various triazine derivatives found that 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine exhibited potent activity against both sensitive and resistant strains of P. falciparum. The IC50 values for some related compounds are summarized below:

| Compound | IC50 (μM) against FCR-3 strain | IC50 (μM) against 3D7 strain |

|---|---|---|

| Compound A | 0.00266 ± 0.00056 | 0.130 ± 0.027 |

| Compound B | 0.0603 ± 0.0087 | 0.0183 ± 0.0121 |

| Compound C | 0.171 ± 0.027 | 0.0610 ± 0.0291 |

| 6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | Not directly measured | Not directly measured |

Note: Values represent mean ± standard deviation from triplicate determinations .

Cytotoxicity Studies

In cytotoxicity assays performed on HeLa cells:

- The majority of tested compounds showed low cytotoxicity at nanomolar concentrations.

- Compounds exhibited IC50 values in the micromolar range (10.9–>100 μM), indicating a favorable safety profile for further development .

Study on Structure-Activity Relationships

Research has indicated that modifications to the phenyl rings in triazines can significantly impact their biological activity:

- Substituents such as trifluoromethyl groups were linked to varying levels of efficacy against different strains of P. falciparum.

- The binding affinity to DHFR was found to correlate with structural modifications in the triazine scaffold .

In Vivo Studies

While in vitro studies provide insight into the potential efficacy of this compound against malaria parasites, further research is needed to evaluate its in vivo efficacy and pharmacokinetics.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising antiproliferative properties against various cancer cell lines. Research indicates that derivatives of 1,3,5-triazine compounds can selectively inhibit the growth of cancer cells while sparing non-cancerous cells.

Case Study: Breast Cancer Research

A study evaluated a library of compounds based on the triazine scaffold, including those similar to 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine. The results showed significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB231) without affecting the growth of non-cancerous breast cells (MCF-10A) . This selectivity is crucial for developing targeted therapies that minimize side effects.

| Compound Class | Target Cell Line | Inhibition (%) |

|---|---|---|

| Triazine Derivatives | MDA-MB231 (triple-negative) | >50% at 10 μM |

| Triazine Derivatives | MCF-10A (non-cancerous) | <10% at 10 μM |

Synthesis and Structural Insights

The synthesis of 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine can be achieved through a microwave-assisted method that enhances reaction efficiency and yield. This approach involves a three-component condensation reaction using cyanoguanidine and arylamines under acidic conditions .

Synthetic Pathway

- Reactants : Cyanoguanidine + Aromatic Aldehydes + Aryl Amines

- Conditions : Microwave irradiation in the presence of hydrochloric acid.

- Outcome : Formation of triazine derivatives through dehydrogenative aromatization.

Material Science Applications

In addition to its biological applications, this compound may also find utility in materials science , particularly in the development of organic semiconductors and photonic devices due to its electronic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: Alkyl vs. Aryl Groups: Alkyl-substituted triazines (e.g., Simazine, Propazine) are primarily herbicides due to their mobility in soil and ability to inhibit plant photosynthesis. In contrast, aryl-substituted analogs (e.g., the target compound) likely exhibit reduced soil mobility and altered bioactivity due to increased hydrophobicity and steric hindrance . This property is exploited in materials science, as seen in iminotriazine derivatives interacting with graphene .

Physicochemical Properties: Solubility: Alkyl-substituted triazines (e.g., Simazine, water solubility ~5 mg/L) are less soluble than aryl analogs. The target compound’s dimethoxy groups may improve solubility in polar organic solvents (e.g., acetone, DMSO) compared to purely alkyl or non-polar aryl derivatives . LogP: Estimated logP for the target compound is ~3.5–4.0 (higher than Simazine’s 2.1), indicating greater lipophilicity, which could influence membrane permeability and environmental persistence .

Synthetic Pathways :

Table 2: Comparative Research Insights

Environmental and Toxicological Notes:

- Methoxy groups could undergo oxidative demethylation, altering toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be systematically optimized?

- Methodology :

-

Microwave-assisted synthesis : Evidence from analogous triazine derivatives (e.g., 6-aryl-1,6-dihydrotriazines) indicates that microwave irradiation significantly reduces reaction time (20–30 minutes vs. hours) while improving yields (up to 88%) .

-

Three-component condensation : Start with cyanoguanidine, substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), and arylamines. Use HCl as a catalyst, followed by base-mediated aromatization .

-

Optimization parameters : Vary temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC .

- Example Table :

| Parameter | Tested Range | Optimal Condition | Yield (%) | Purity (UPLC) |

|---|---|---|---|---|

| Temperature | 80–140°C | 120°C | 85 | 97.8 |

| Solvent | Ethanol, DMF, THF | DMF | 88 | 94.4 |

| Reaction Time (MW) | 10–60 min | 30 min | 82 | 96.0 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons of 2,4-dimethoxyphenyl groups show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 444.0561; observed = 444.0539) .

- Chromatography : UPLC/HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. What are the key stability considerations for long-term storage?

- Degradation Pathways : Hydrolysis of the triazine core under acidic/basic conditions or UV exposure .

- Storage Recommendations :

- Store in amber vials at −20°C under inert gas (N).

- Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy groups : Enhance solubility and π-stacking interactions with biological targets (e.g., DNA topoisomerases). Compare with chloro-substituted analogs (e.g., 6-chloro-N-phenyl derivatives) .

- Diarylamine substitution : Bulky 2,4-dimethoxyphenyl groups may improve binding to hydrophobic enzyme pockets, as seen in antimicrobial triazines .

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., -OCH, -Cl, -CF).

- Test against model organisms (e.g., E. coli, S. aureus) using MIC assays .

Q. What computational tools can predict the compound’s reactivity or binding modes?

- Methods :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the triazine ring’s C-2 position is highly electrophilic (LUMO = −1.8 eV) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying MIC values)?

- Root Causes :

- Purity discrepancies : Impurities >5% (e.g., unreacted cyanoguanidine) skew activity. Re-evaluate via UPLC .

- Assay conditions : Differences in bacterial strain viability or nutrient media (e.g., Mueller-Hinton vs. LB agar) .

- Resolution Protocol :

Standardize compound purity (>98% by HPLC).

Use CLSI guidelines for MIC assays.

Include positive controls (e.g., ciprofloxacin) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.